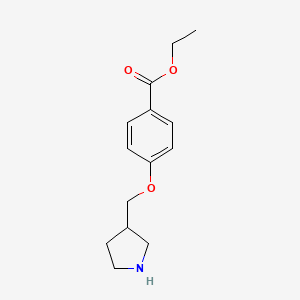

Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate

Description

Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate (CAS 1185038-20-3) is a benzoate ester derivative with a pyrrolidin-3-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀ClNO₃ when in hydrochloride salt form . Pyrrolidine derivatives are widely explored for their biological activities, including roles in central nervous system (CNS) therapeutics and enzyme inhibition .

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11/h3-6,11,15H,2,7-10H2,1H3 |

InChI Key |

QNUWRKPXOKSTET-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

Example Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Key Structural Differences : SABA1 replaces the pyrrolidine group with a sulfonamidobenzamide (SABA) core and a chloro substituent.

- Activity : SABA1 exhibits antimicrobial activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM) . The sulfonamide group likely enhances membrane permeability, a feature absent in the pyrrolidine-containing target compound.

- Implications : The sulfonamide moiety in SABA1 may improve bacterial targeting compared to the pyrrolidine group, which is more commonly associated with CNS penetration .

Aquaporin-3 (AQP3) Inhibitors

Example Compound: DFP00173 (Ethyl 4-(carbamoylamino)benzoate derivative)

- Key Structural Differences : DFP00173 contains a urea linker and a 2,6-dichlorophenyl group, contrasting with the pyrrolidine-methoxy linker in the target compound.

- Activity : DFP00173 is a potent AQP3 inhibitor (IC₅₀ < 1 µM), with the urea linker critical for binding to the aquaporin channel .

Aldose Reductase (ALR2) Inhibitors

Example Compound : Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate (4d)

- Key Structural Differences: Compound 4d incorporates a thiazolidinone ring and a methoxy-oxoethylidene group, diverging from the pyrrolidine moiety.

- Activity : 4d inhibits ALR2 with an IC₅₀ of 0.28 µM, outperforming the reference drug sorbinil .

- Implications: The thiazolidinone ring in 4d enhances enzyme binding, whereas the pyrrolidine group in the target compound may prioritize different metabolic pathways or solubility profiles .

Resin Cement Co-initiators

Example Compound: Ethyl 4-(dimethylamino)benzoate

- Key Structural Differences: Replaces the pyrrolidine-methoxy group with a dimethylamino substituent.

- Activity: Exhibits higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving superior physical properties (e.g., degree of conversion) .

- Implications: The dimethylamino group enhances electron donation, accelerating polymerization. The pyrrolidine-methoxy group may offer reduced reactivity but improved stability in biomedical materials .

Pyrazole-Containing Analogs

Example Compounds: Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) and Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39)

- Key Structural Differences : These compounds feature tetrafluoropropane and pyrazole substituents instead of pyrrolidine.

- Implications : Fluorinated groups enhance metabolic stability and lipophilicity, whereas pyrrolidine may improve solubility or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.